Methyl 9,10-12,3-diepoxystearate
Overview
Description
Methyl 9,10-12,3-diepoxystearate is a medium-chain fatty acid with the molecular formula C18H32O4 . This compound is characterized by the presence of two epoxide groups located at the 9th and 10th, and 12th and 13th carbon positions of the 18-carbon chain. These epoxide groups are highly reactive due to the strain within the three-membered ring, making them susceptible to further reactions and modifications.
Mechanism of Action
Target of Action
It has been suggested that it may interact with various cellular components due to its high reactivity
Mode of Action
Diepoxylinoleic acid, like other epoxidized fatty acids, is highly reactive . This reactivity allows it to interact with various cellular components, potentially leading to changes in cellular function.
Biochemical Pathways
Epoxidized fatty acids, such as diepoxylinoleic acid, are generated during food processing and detected in various lipid- and oil-containing foods . They may affect lipid oxidation pathways, leading to the formation of potentially toxic compounds
Result of Action
In vitro toxicity studies of diepoxylinoleic acid have shown that it can induce weak cytotoxicity at high concentrations . The effect was similar to those of oleic and linoleic acids at low concentrations
Action Environment
The action of diepoxylinoleic acid can be influenced by various environmental factors. For instance, its formation is influenced by food processing methods such as heating, baking, and frying . The concentration of diepoxylinoleic acid in food can range from 13 ppm in cooked meat to 687 ppm in dry nuts
Biochemical Analysis
Biochemical Properties
9,10-12,13-Diepoxyoctadecanoate plays a crucial role in biochemical reactions due to its epoxide groups, which are highly reactive. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with epoxide hydrolases, which catalyze the hydrolysis of epoxides to diols. This interaction is essential for the detoxification of epoxide-containing compounds in the body . Additionally, 9,10-12,13-Diepoxyoctadecanoate can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates .
Cellular Effects
9,10-12,13-Diepoxyoctadecanoate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate signaling pathways related to oxidative stress and inflammation . It also affects the expression of genes involved in detoxification and metabolic processes . Furthermore, 9,10-12,13-Diepoxyoctadecanoate can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 9,10-12,13-Diepoxyoctadecanoate involves its interaction with various biomolecules. At the molecular level, this compound can bind to and inhibit the activity of certain enzymes, such as epoxide hydrolases . This inhibition can lead to the accumulation of epoxide intermediates, which can have various biological effects. Additionally, 9,10-12,13-Diepoxyoctadecanoate can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in detoxification, metabolism, and cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,10-12,13-Diepoxyoctadecanoate can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products can have different biological activities compared to the parent compound. Long-term studies have shown that 9,10-12,13-Diepoxyoctadecanoate can have sustained effects on cellular function, including prolonged activation of stress response pathways and changes in metabolic enzyme activity .
Dosage Effects in Animal Models
The effects of 9,10-12,13-Diepoxyoctadecanoate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing detoxification processes and protecting against oxidative stress . At high doses, 9,10-12,13-Diepoxyoctadecanoate can be toxic and cause adverse effects, including liver damage and inflammation . Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .
Metabolic Pathways
9,10-12,13-Diepoxyoctadecanoate is involved in several metabolic pathways. It is metabolized by epoxide hydrolases to form diols, which are further processed by other metabolic enzymes . This compound can also affect metabolic flux by modulating the activity of key enzymes in lipid metabolism . Additionally, 9,10-12,13-Diepoxyoctadecanoate can influence the levels of various metabolites, including those involved in oxidative stress and inflammation .
Transport and Distribution
Within cells and tissues, 9,10-12,13-Diepoxyoctadecanoate is transported and distributed by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments . For example, 9,10-12,13-Diepoxyoctadecanoate can be transported into the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism . The distribution of this compound can also be influenced by its binding to plasma proteins, which can affect its bioavailability and activity .
Subcellular Localization
The subcellular localization of 9,10-12,13-Diepoxyoctadecanoate is critical for its activity and function. This compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, 9,10-12,13-Diepoxyoctadecanoate can accumulate in the endoplasmic reticulum, where it modulates the activity of enzymes involved in lipid metabolism . The localization of this compound can also affect its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Methyl 9,10-12,3-diepoxystearate can be synthesized through the epoxidation of methyl linoleate. The full epoxidation of methyl linoleate is typically carried out using the Prilezhaev method, which involves the use of a peracid such as performic acid or peracetic acid . The reaction is monitored using the oxirane oxygen content value, and the product from full epoxidation affords a 97% yield with this compound as the major component .
Chemical Reactions Analysis
Methyl 9,10-12,3-diepoxystearate undergoes various chemical reactions due to the presence of its epoxide groups. These reactions include:
Scientific Research Applications
Methyl 9,10-12,3-diepoxystearate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Methyl 9,10-12,3-diepoxystearate can be compared with other similar compounds, such as:
Methyl 9,10-epoxy-12-octadecenoate: This compound has a single epoxide group and exhibits different reactivity and properties compared to this compound.
Methyl 12,13-epoxy-9-octadecenoate: Similar to the previous compound, it has a single epoxide group and different chemical behavior.
Trilinolein and trilinolenin epoxides: These compounds have multiple epoxide groups and are used in various industrial applications.
Properties
IUPAC Name |
8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-7-10-14-16(21-14)13-17-15(22-17)11-8-5-4-6-9-12-18(19)20/h14-17H,2-13H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIUZQCFIABNDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952532 | |
Record name | 1,2:4,5-Dianhydro-1-(7-carboxyheptyl)-3-deoxy-5-pentylpentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3012-69-9 | |
Record name | 9,10:12,13-Diepoxyoctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3012-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 9,10-12,3-diepoxystearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003012699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diepoxylinoleic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2:4,5-Dianhydro-1-(7-carboxyheptyl)-3-deoxy-5-pentylpentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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